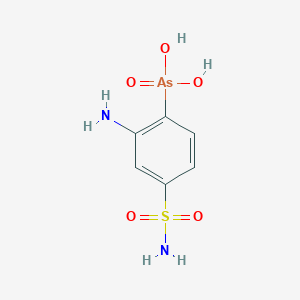

(2-Amino-4-sulfamoylphenyl)arsonic acid

Description

Properties

CAS No. |

1134-98-1 |

|---|---|

Molecular Formula |

C6H9AsN2O5S |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Phenylarsonic Acid Derivatives

Key Observations:

Substituent Effects: The sulfamoyl group in (2-amino-4-sulfamoylphenyl)arsonic acid likely reduces water solubility compared to arsanilic acid (-NH₂ at C4), which dissolves readily in polar solvents . The nitro group in 2-nitro-4-aminophenylarsonic acid increases reactivity, making it a precursor for further chemical modifications .

Biological Activity :

- Arsanilic acid was historically used as a growth promoter in livestock due to its mild toxicity and stability .

- The sulfamoyl group in the target compound may enhance interactions with microbial enzymes, akin to sulfonamide antibiotics, though direct evidence is lacking .

Toxicity Considerations :

- All arsenic-containing compounds require stringent handling due to systemic toxicity. However, sodium arsanilate’s ionic nature increases bioavailability compared to neutral derivatives like the target compound .

Preparation Methods

Chlorosulfonation and Ammoniation

The introduction of sulfonamide groups to aromatic rings often begins with chlorosulfonation. As demonstrated in CN104592064A, chlorosulfonic acid reacts with o-nitrochlorobenzene at 110°C to form 4-chloro-3-nitrobenzenesulfonic acid, followed by chlorination with sulfur oxychloride to yield sulfonyl chloride intermediates. Subsequent ammoniation with aqueous ammonia at 19–37°C converts the sulfonyl chloride to sulfonamide, achieving yields of 90%. Key parameters include:

| Step | Temperature (°C) | Reagents | Yield (%) |

|---|---|---|---|

| Chlorosulfonation | 110 | ClSO3H, SOCl2 | 96.88 |

| Ammoniation | 19–37 | NH3 (16% aqueous) | 90 |

This two-step approach is critical for installing the sulfamoyl (-SO2NH2) moiety, though positional selectivity depends on the starting substrate’s substitution pattern.

Hydrolysis and Reduction of Nitro Groups

Post-sulfonamide formation, nitro groups are reduced to amines. CN104592064A employs iron powder and acetic acid at 105°C for nitro reduction, achieving 96.88% yield. The iron-acid system facilitates electron transfer, converting nitro to amino groups while preserving sulfonamide integrity.

Arsenic Acid Group Introduction via Diazonium Salt Reactions

Bart Reaction Mechanism

The Bart reaction, a classical method for introducing arsenic acid (-AsO3H2) groups, involves diazotizing an aromatic amine to form a diazonium salt, which reacts with arsenic trioxide (As2O3) under alkaline conditions. For example, in analogous syntheses, diazonium salts derived from 2-aminobenzenesulfonamide react with As2O3 in the presence of Cu catalysts, substituting the diazo group with -AsO3H2.

Synthetic Pathway Proposal

Combining sulfonamide synthesis and Bart reaction principles, a plausible route for (2-Amino-4-sulfamoylphenyl)arsonic acid is:

-

Chlorosulfonation of o-Nitrochlorobenzene :

React o-nitrochlorobenzene with chlorosulfonic acid at 110°C to form 4-chloro-3-nitrobenzenesulfonyl chloride. -

Ammoniation to Sulfonamide :

Treat the sulfonyl chloride with ammonia to yield 2-nitro-4-sulfamoylchlorobenzene. -

Nitro Reduction :

Reduce the nitro group to amino using Fe/HCl or catalytic hydrogenation, producing 2-amino-4-sulfamoylchlorobenzene. -

Diazotization and Arsenation :

Diazotize the amino group with NaNO2/HCl at 0–5°C, then react with As2O3 in basic conditions to substitute the diazo group with -AsO3H2.

Challenges in Regioselective Functionalization

Directing Effects and Positional Control

The amino group’s strong ortho/para-directing nature complicates sequential functionalization. For instance, sulfonation of 2-aminophenol preferentially occurs at the para position relative to the amino group. Similarly, arsenic acid introduction via the Bart reaction requires careful timing to avoid unwanted side reactions.

Competing Reaction Pathways

Parallel reactions, such as over-sulfonation or premature oxidation of arsenic species, necessitate precise temperature control. CN104693074A highlights the use of oleum (65% SO3) at 5–35°C to achieve selective sulfonation without ring degradation.

Comparative Analysis of Reducing Agents

| Reducing Agent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Iron/Acetic Acid | 105°C, 4h | 96.88 | High |

| H2/Pd-C | 25°C, 1 atm H2 | 95 | Moderate |

| Na2S2O4 | Aqueous, pH 4–5 | 85 | Low |

Iron-acetic acid systems, as used in CN104592064A, offer superior yields for nitro-to-amine reduction in sulfonamide-containing substrates.

Industrial-Scale Process Considerations

Environmental and Regulatory Compliance

Waste streams containing arsenic and sulfur species must undergo neutralization and precipitation. Calcium hydroxide treatment precipitates arsenic as Ca3(AsO4)2, while sulfonamide byproducts are biodegraded aerobically.

Analytical Validation of Intermediate Products

Q & A

Basic Research Questions

Q. What are the key structural characteristics of (2-Amino-4-sulfamoylphenyl)arsonic acid, and how do they influence its chemical behavior?

- The compound contains an arsonic acid group (-AsO₃H₂), a sulfamoyl group (-SO₂NH₂), and an amino group (-NH₂) on a phenyl ring. These functional groups confer amphoteric properties, enabling interactions with both acids and bases. The sulfamoyl group enhances water solubility, while the arsonic acid moiety allows chelation with metal ions, making it useful in analytical chemistry for selective precipitation . Structural confirmation requires techniques like nuclear magnetic resonance (NMR) for proton environments, infrared (IR) spectroscopy for functional group identification, and mass spectrometry for molecular weight validation .

Q. What synthetic routes are typically employed to produce (2-Amino-4-sulfamoylphenyl)arsonic acid, and how is purity ensured?

- Synthesis often involves sequential functionalization of a phenyl backbone:

Sulfonation : Introducing the sulfamoyl group via reaction with chlorosulfonic acid or sulfamic acid.

Amination : Nitration followed by reduction or direct amination using ammonia derivatives.

Arsonation : Coupling the phenyl intermediate with arsenic trioxide under acidic conditions .

- Purity is validated via high-performance liquid chromatography (HPLC) with UV detection, elemental analysis (C, H, N, As, S), and thin-layer chromatography (TLC) to monitor reaction progress .

Q. How does the compound interact with common laboratory reagents, and what precautions are necessary for handling?

- The arsonic acid group reacts with reducing agents (e.g., NaBH₄) to form toxic arsine gas (AsH₃). The amino group may participate in diazotization reactions, requiring controlled pH (<3) and low temperatures. Sulfamoyl groups are hydrolytically stable but can decompose under prolonged heating in strong acids/bases. Personal protective equipment (PPE) includes nitrile gloves, fume hoods, and eye protection to prevent inhalation or dermal exposure .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how can they be mitigated?

- Challenges : Low concentrations in tissues/fluids, matrix interference (e.g., proteins, lipids), and arsenic speciation ambiguity (distinguishing organic vs. inorganic forms).

- Solutions :

- Sample Preparation : Solid-phase extraction (SPE) with ion-exchange cartridges to isolate the compound.

- Detection : Inductively coupled plasma mass spectrometry (ICP-MS) for arsenic-specific quantification, coupled with liquid chromatography (LC-ICP-MS) to separate arsenic species .

- Validation : Spike-and-recovery experiments using isotopically labeled analogs (e.g., ⁷⁴As) to assess extraction efficiency .

Q. How do structural modifications (e.g., substituent position, electronic effects) alter its chelation efficiency with transition metals?

- Chelation Studies :

- Experimental Design : Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor complex formation via UV-Vis spectroscopy (charge-transfer bands) or potentiometric titration.

- Findings : The sulfamoyl group’s electron-withdrawing effect increases the arsonic acid’s acidity, enhancing metal binding at lower pH. Ortho-substituents (e.g., amino groups) sterically hinder chelation, reducing stability constants compared to para-substituted analogs .

Q. What contradictions exist in the literature regarding its stability under varying environmental conditions?

- Reported Discrepancies :

- Photodegradation : Some studies report rapid degradation under UV light (λ = 254 nm), while others note stability in dark aqueous solutions for >30 days.

- Resolution : Degradation kinetics depend on dissolved oxygen and pH. Anaerobic conditions and neutral pH (6–8) significantly prolong stability .

Q. How does the compound’s reactivity compare to structurally related arsonic acids (e.g., arsanilic acid) in enzyme inhibition studies?

- Experimental Comparison :

- Enzyme Assays : Test inhibition of trypsin or alkaline phosphatase using colorimetric substrates (e.g., p-nitrophenyl phosphate).

- Results : The sulfamoyl group in (2-Amino-4-sulfamoylphenyl)arsonic acid enhances hydrogen bonding with active-site residues, yielding lower IC₅₀ values (∼5 μM) compared to arsanilic acid (IC₅₀ ∼25 μM). Competitive inhibition is confirmed via Lineweaver-Burk plots .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.